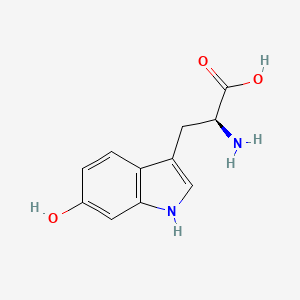

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXANGIZFHQQBCC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678820 |

Source

|

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13567-14-1 |

Source

|

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-L-TRYPTOPHAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid basic properties

A Technical Guide to the Core Properties of 6-Hydroxy-L-Tryptophan

Executive Summary: This document provides an in-depth technical analysis of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, commonly known as 6-hydroxy-L-tryptophan. As a hydroxylated analog of the essential amino acid L-tryptophan, this compound is of significant interest in biochemical and pharmaceutical research. This guide elucidates its fundamental physicochemical characteristics, with a detailed exploration of its amphoteric nature and the basicity conferred by its α-amino group. Furthermore, it presents validated methodologies for its analytical characterization, guidelines for its stable storage, and an overview of its biological significance, particularly as an enzyme inhibitor. This content is tailored for researchers, chemists, and drug development professionals requiring a comprehensive understanding of this molecule.

Chemical Identity and Physicochemical Properties

6-Hydroxy-L-tryptophan is a non-proteinogenic amino acid characterized by an L-tryptophan core structure with a hydroxyl group substituted at the 6-position of the indole ring.[1] This modification significantly influences its chemical behavior and biological activity compared to its parent compound.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | [1][2] |

| Synonyms | 6-Hydroxy-L-tryptophan, (S)-6-Hydroxytryptophan | [2][3] |

| CAS Number | 13567-14-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2][4] |

| Molecular Weight | 220.22 g/mol | [1][2][4] |

| Melting Point | 283-286 °C | [5] |

| Appearance | White solid / Crystalline solid | [6] (Inferred from 5-HTP) |

The Amphoteric Nature: A Deep Dive into Acid-Base Properties

The "basic" properties of 6-hydroxy-L-tryptophan are best understood in the context of its overall amphoteric and zwitterionic character. The molecule possesses three ionizable functional groups that dictate its net charge and reactivity in aqueous solutions of varying pH:

-

α-Carboxylic Acid Group (-COOH): This group is acidic and readily donates a proton.

-

α-Amino Group (-NH₂): This group is basic and acts as a proton acceptor. The basicity of the molecule is primarily attributed to this functional group.

-

6-Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic and will only deprotonate under significantly alkaline conditions.

-

pKa₁ (α-COOH): ~2.2

-

pKa₂ (α-NH₃⁺): ~9.2

-

pKa₃ (6-OH): ~10.1 (Typical for phenolic hydroxyls)

This interplay of acidic and basic groups means that at physiological pH (~7.4), the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. The basicity of the amino group is fundamental to its chemical behavior, influencing its solubility, reactivity, and interactions in biological systems and during analytical procedures like chromatography.

The following diagram illustrates the pH-dependent equilibrium of 6-hydroxy-L-tryptophan.

Caption: pH-dependent protonation states of 6-hydroxy-L-tryptophan.

Analytical Methodologies: A Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of tryptophan and its metabolites.[8][9][10] The method leverages the physicochemical properties of the molecule, particularly its UV absorbance and pH-dependent charge state, to achieve effective separation and quantification.

Field-Proven RP-HPLC Protocol

This protocol describes a reliable reverse-phase HPLC method for the analysis of 6-hydroxy-L-tryptophan. The causality behind the parameter selection is critical: a buffered mobile phase is employed to maintain a consistent ionization state of the amphoteric analyte, ensuring reproducible retention times and sharp peak shapes.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump.

-

Autosampler for precise injection.

-

UV-Vis or Photodiode Array (PDA) Detector. A fluorescence detector can be used for enhanced sensitivity.[8]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Waters µBondapak C18, 3.9 x 300 mm, 10 µm particle size) is standard.[10]

-

Mobile Phase: 10 mM Sodium Acetate buffer, pH 4.8.[10]

-

Rationale: At pH 4.8, the carboxylic acid group (pKa ~2.2) is fully deprotonated (-COO⁻) while the amino group (pKa ~9.2) is fully protonated (-NH₃⁺), ensuring the molecule has a consistent charge and polarity for stable interaction with the C18 stationary phase.

-

-

Elution Mode: Isocratic elution. An organic modifier (e.g., 5-10% methanol or acetonitrile) can be added to the mobile phase to adjust retention time if necessary.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV absorbance at 280 nm.

-

Rationale: The indole ring common to all tryptophan derivatives exhibits strong absorbance around this wavelength.

-

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient (e.g., 20-25 °C).[10]

-

-

Sample & Standard Preparation:

-

Prepare a stock solution of 6-hydroxy-L-tryptophan standard (e.g., 1 mg/mL) in the mobile phase.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

-

Dissolve unknown samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject.[11]

-

-

Data Analysis:

-

Quantify the amount of 6-hydroxy-L-tryptophan in samples by comparing the peak area to the standard calibration curve. The method should be reliable for detecting quantities in the picomole range.[10]

-

Stability and Storage

The long-term integrity of 6-hydroxy-L-tryptophan requires strict adherence to proper storage conditions to prevent degradation. Tryptophan and its hydroxylated derivatives are known to be susceptible to oxidative and photo-oxidative degradation, which can lead to discoloration (browning) and the formation of impurities.[12][13]

-

Recommended Storage: To ensure stability, the compound should be stored at -20°C in a freezer.[1]

-

Atmosphere: It is critical to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Light: The compound must be protected from light by storing it in a dark place or using amber vials.[1] Exposure to light, especially UV, can accelerate the degradation of tryptophan derivatives.[12]

Failure to adhere to these conditions can compromise sample purity, leading to inaccurate results in sensitive analytical and biological assays.

Synthesis and Biological Context

Synthesis Overview

While naturally occurring, 6-hydroxy-L-tryptophan can also be produced synthetically for research and commercial purposes. An efficient method involves the enantiomer-selective hydrogenation of an olefinic amino acid precursor using specific chiral catalysts, which allows for the production of the desired (S)-enantiomer with high purity.[14] Tryptophan synthase (TrpS) enzymes have also been explored for synthesizing various tryptophan derivatives.[15]

Biological Significance and Applications

6-hydroxy-L-tryptophan is more than a simple structural analog; it possesses distinct biological activities.

-

Natural Occurrence: The compound has been isolated from natural sources, including the fruiting body of the fungus Lyophyllum decastes.[9]

-

Mechanism of Action: Its primary reported mechanism of action is as a competitive inhibitor of tyrosinase, the key enzyme responsible for melanin production.[1][9] By competing with the enzyme's natural substrate, it effectively reduces the rate of melanin synthesis.

-

Research Applications: Due to its tyrosinase-inhibiting properties, 6-hydroxy-L-tryptophan is a valuable tool in several research areas:

-

Medicine: It has potential therapeutic applications where modulation of melanin is desired.[1]

-

Cosmetics: It is used in the development of skin-lightening agents.[1]

-

Biochemistry: It serves as a precursor or intermediate in the study of neurotransmitter pathways related to serotonin and melatonin.[1]

-

Conclusion

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is a multifaceted molecule whose utility in scientific research is underpinned by its unique chemical properties. Its basicity, as part of a larger amphoteric character, governs its behavior in solution and is a critical consideration for its analysis and application. A thorough understanding of its acid-base equilibria, adherence to validated analytical protocols like HPLC, and strict observation of storage conditions are paramount for any researcher or developer working with this compound. Its demonstrated role as a tyrosinase inhibitor positions it as a significant compound for ongoing research in medicine and biochemistry.

References

-

6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem. [Link]

- EP3894390A1 - Synthesis of (s)

-

N-Fmoc-6-hydroxy-L-tryptophan | C26H22N2O5 | CID 169025121 - PubChem. [Link]

-

(2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid - PubChem. [Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES - Arkivoc. [Link]

-

2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid - PubChem. [Link]

-

Molecular basis of 5-hydroxytryptophan synthesis in Saccharomyces cerevisiae. [Link]

-

L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem. [Link]

-

Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed. [Link]

-

ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY - eScholarship.org. [Link]

-

Stability of tryptophan during food processing and storage - Cambridge University Press & Assessment. [Link]

-

Tryptophan Synthase: Biocatalyst Extraordinaire - PMC - NIH. [Link]

-

Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC - NIH. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - Frontiers. [Link]

-

Stability of tryptophan during food processing and storage | British Journal of Nutrition | Cambridge Core. [Link]

-

Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy - ResearchGate. [Link]

-

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid - [A25107] - Synthonix. [Link]

-

(PDF) Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - ResearchGate. [Link]

-

Showing Compound 5-Hydroxy-L-tryptophan (FDB006231) - FooDB. [Link]

-

(+-)-5-Hydroxytryptophan | C11H12N2O3 | CID 144 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-L-tryptophan [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-hydroxy-tryptophan | 18749-30-9 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Showing Compound 5-Hydroxy-L-tryptophan (FDB006231) - FooDB [foodb.ca]

- 8. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 12. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 15. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

6-hydroxy-L-tryptophan biological significance

An In-depth Technical Guide to the Biological Significance of 6-hydroxy-L-tryptophan

Foreword

In the vast landscape of tryptophan metabolism, the focus has predominantly fallen upon two major pathways: the kynurenine pathway, which accounts for the majority of tryptophan catabolism, and the serotonin pathway, which, despite consuming a small fraction of the tryptophan pool, produces metabolites of immense neurological importance.[1][2][3] Within this well-studied framework, 5-hydroxy-L-tryptophan (5-HTP) is a celebrated intermediate, the direct precursor to the neurotransmitter serotonin.[4] However, its structural isomer, 6-hydroxy-L-tryptophan (6-HLT), remains an enigmatic and infrequently studied molecule. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is currently known about 6-HLT. We will delineate its unique properties, distinguish it from its more famous isomer, detail its known biological activities, and chart a course for future research into its potential significance.

A Tale of Two Isomers: Differentiating 6-HLT from 5-HTP

The biological fate of a molecule is dictated by its structure. The seemingly minor difference in the position of a single hydroxyl group on the indole ring of tryptophan—from position 5 to position 6—creates a profound divergence in metabolic involvement and known biological function. 5-HTP is the product of the enzyme tryptophan hydroxylase (TPH), the rate-limiting step in serotonin synthesis.[5][6] This pathway is central to mood regulation, sleep, and various physiological processes.[7][8] In stark contrast, 6-HLT is not a known intermediate in the canonical serotonin or kynurenine pathways in mammals. Its origins and metabolic fate are far less clear, pointing to a distinct and specialized biological context.

To provide a clear comparative baseline, the fundamental properties of these molecules are summarized below.

| Property | L-Tryptophan | 5-hydroxy-L-tryptophan (5-HTP) | 6-hydroxy-L-tryptophan (6-HLT) |

| Molar Mass | 204.23 g/mol | 220.23 g/mol | 220.22 g/mol [9] |

| Chemical Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃[9] |

| Key Metabolic Role | Protein Synthesis; Precursor to Serotonin, Kynurenine, Niacin[7][10] | Direct precursor to Serotonin[4] | Tyrosinase Inhibitor[11] |

| Primary Enzyme | Tryptophan Hydroxylase (TPH); Indoleamine 2,3-dioxygenase (IDO)[1][5] | Aromatic L-amino acid decarboxylase[12] | Not well established in mammals |

| Natural Sources | Dietary Proteins | Seeds of Griffonia simplicifolia[13][14] | Fungus Lyophyllum decastes[11] |

The following diagram illustrates the structural differences that underpin their distinct biological roles.

Caption: Chemical structures and synthetic relationships.

Known Biological Significance: A Competitive Tyrosinase Inhibitor

To date, the most clearly defined biological role for 6-hydroxy-L-tryptophan is its function as a tyrosinase inhibitor. Research has demonstrated its isolation from the fruiting body of the fungus Lyophyllum decastes.[11] Tyrosinase is the critical, rate-limiting enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. By inhibiting this enzyme, 6-HLT can effectively reduce melanin production.

Kinetic analysis has revealed that 6-HLT acts as a competitive inhibitor of tyrosinase.[11] This mechanism implies that 6-HLT binds to the active site of the enzyme, directly competing with the natural substrate, tyrosine. This finding is of significant interest to the fields of dermatology and cosmetology, where agents that can safely modulate pigmentation are highly sought after for treating hyperpigmentation disorders or for cosmetic skin-lightening applications. The inhibitory concentration (IC₅₀) for 6-HLT was determined to be 0.23 mM, indicating moderate potency.[11]

The Major Tryptophan Metabolic Pathways: A Notable Absence

To fully appreciate the unique position of 6-HLT, one must understand the primary routes of L-tryptophan metabolism in mammals. The vast majority of dietary tryptophan is catabolized via the kynurenine pathway, while a much smaller fraction is shunted into the serotonin pathway.

Caption: Major mammalian tryptophan metabolic pathways.

As the diagram illustrates, 5-HTP is a key node in the serotonin pathway, whereas 6-HLT is conspicuously absent from both the serotonin and kynurenine routes. This strongly suggests that if 6-HLT has an endogenous role in mammals, it is likely produced via a different, yet-to-be-identified enzymatic system or potentially as a product of non-enzymatic reactions, such as those involving oxidative stress.

Synthesis and Sourcing

Natural Occurrence

6-hydroxy-L-tryptophan is an uncommon amino acid. Its confirmed natural sources are limited, with the primary example being its isolation from the fungus Lyophyllum decastes.[11] It has also been reported in the fungus Aspergillus nidulans.[9] This limited distribution in nature contrasts sharply with L-tryptophan and 5-HTP, which are more widespread.

Laboratory Synthesis

The scarcity of 6-HLT in nature necessitates robust methods for its chemical synthesis for research and development purposes.

-

Fenton Reaction: A straightforward laboratory method involves the Fenton reaction, which uses iron and hydrogen peroxide to hydroxylate L-tryptophan. This reaction produces a mixture of hydroxylated isomers, from which 6-hydroxy-L-tryptophan can be purified.[11]

-

Asymmetric Hydrogenation: For more controlled and scalable production, particularly for pharmaceutical applications, more complex multi-step synthetic routes have been developed. One such patented method employs an enantiomer-selective hydrogenation of olefinic amino acid precursors to yield high-purity (S)-6-hydroxy-tryptophan, which is the biologically relevant L-isomer.[15] This method is crucial for producing building blocks for amanitin derivatives used in drug conjugates.[15]

Potential Biological Roles: An Area for Future Investigation

While the established role of 6-HLT is as a tyrosinase inhibitor, its structural similarity to other biologically active indoles, particularly 5-HTP, suggests potential for other functions that remain unexplored.

Antioxidant Activity

Hydroxylated indoleamines are known to be effective free radical scavengers. 5-HTP, for instance, has been shown to protect against oxidative stress by scavenging reactive oxygen species (ROS) and preserving cell membrane fluidity.[16][17][18] It can reduce oxidative damage in human fibroblast cells and protect against DNA damage.[18] Given that the hydroxyl group is a key functional moiety for this antioxidant activity, it is highly plausible that 6-HLT possesses similar, if not identical, protective capabilities. This represents a critical and promising area for future research, particularly in the context of neurodegenerative diseases and other conditions linked to oxidative stress.[19]

Neurological and Metabolic Signaling

The vast array of tryptophan metabolites, including those from the kynurenine pathway, are known to be neuroactive.[1][20] While 6-HLT is not a part of this pathway, its indole structure could potentially allow it to interact with various receptors in the central nervous system or periphery. Investigating its binding affinity for serotonin, dopamine, or other neurotransmitter receptors, as well as its potential role as a biomarker in neurological or metabolic diseases like diabetes, could uncover novel therapeutic avenues.[21][22]

Methodologies for Investigation

Advancing our understanding of 6-HLT requires robust analytical and functional assay protocols.

Protocol: Tyrosinase Inhibition Assay

This protocol is designed to validate the inhibitory effect of 6-HLT on mushroom tyrosinase activity, with L-DOPA as the substrate.

A. Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

6-hydroxy-L-tryptophan (6-HLT)

-

Kojic Acid (Positive Control)

-

Phosphate Buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

B. Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

-

Prepare a 1000 units/mL stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a 10 mM stock solution of 6-HLT in phosphate buffer. Create serial dilutions to achieve final assay concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM).

-

Prepare a 1 mM stock solution of Kojic acid for use as a positive control.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the respective 6-HLT dilution.

-

Control Well (No Inhibitor): Add 60 µL of phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Well (No Enzyme): Add 80 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the L-DOPA stock solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20 minutes. The product, dopachrome, has a characteristic absorbance at this wavelength.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

-

Plot % Inhibition vs. 6-HLT concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for the tyrosinase inhibition assay.

Protocol: HPLC Analysis for Tryptophan Metabolites

This method can be adapted for the simultaneous detection and quantification of L-tryptophan, 5-HTP, and 6-HLT in biological samples.

A. Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides high sensitivity and selectivity for tryptophan and its hydroxylated metabolites, which are naturally fluorescent. Pre-column derivatization with o-phthaldialdehyde (OPA) can further enhance the signal for primary amines.[23]

B. Materials & Equipment:

-

HPLC system with a gradient pump, autosampler, and fluorescence detector.

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8) with Methanol (95:5 v/v).

-

Mobile Phase B: Methanol.

-

Perchloric acid for sample deproteinization.

-

Standards: L-tryptophan, 5-HTP, 6-HLT.

C. Step-by-Step Procedure:

-

Sample Preparation:

-

For plasma or tissue homogenate, add an equal volume of cold 0.8 M perchloric acid to precipitate proteins.

-

Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation: 280 nm

-

Emission: 350 nm (optimal for tryptophan and its hydroxylated derivatives).

-

-

Gradient Elution (Example):

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Linear gradient to 100% B

-

30-35 min: Hold at 100% B (column wash)

-

35-40 min: Return to 100% A (equilibration)

-

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of 6-HLT, 5-HTP, and L-tryptophan standards.

-

Identify peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the concentration of 6-HLT in the sample by interpolating its peak area against the standard curve.

-

Conclusion and Future Directions

6-hydroxy-L-tryptophan stands as a molecule of untapped potential. While its role as a tyrosinase inhibitor is established, its broader biological significance remains largely unwritten. It is conspicuously absent from the major, well-trodden pathways of tryptophan metabolism, suggesting a unique and specialized biology.

The path forward for researchers is clear. The primary objectives should be:

-

Elucidating Biosynthesis: Identifying the endogenous enzymatic pathways, if any, responsible for its production in various organisms, including mammals.

-

Exploring Antioxidant Properties: Quantitatively assessing its ability to mitigate oxidative stress in cellular and animal models, comparing its efficacy directly with 5-HTP and other antioxidants.

-

Screening for Neuroactivity: Investigating its potential to interact with CNS receptors and modulate neuronal function.

-

Biomarker Discovery: Assessing its levels in disease states, particularly those associated with pigmentation disorders, oxidative stress, and neurological dysfunction.

By pursuing these avenues, the scientific community can move 6-hydroxy-L-tryptophan from the periphery of tryptophan research to a position of clearer understanding, potentially unlocking new therapeutic strategies for a range of conditions.

References

A complete list of all sources cited in this guide is provided below.

- EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents.

-

Tryptophan hydroxylase - Wikipedia. URL: [Link]

-

Waclawiková, N., & El-Aneed, A. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8345. URL: [Link]

-

Duan, K., et al. (2023). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience, 16, 1140225. URL: [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 158. URL: [Link]

-

Nara, K., et al. (2019). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Bioscience, Biotechnology, and Biochemistry, 83(10), 1800-1806. URL: [Link]

-

6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem. URL: [Link]

-

Park, S. H., et al. (2014). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 98(1), 123-131. URL: [Link]

-

Naidoo, P., et al. (2023). Tryptophan and Its Derived Metabolites as Biomarkers for Tuberculosis Disease: A Systematic Review. International Journal of Molecular Sciences, 24(22), 16391. URL: [Link]

-

Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. In Methods in Molecular Biology (Vol. 2019, pp. 129-141). Humana Press. URL: [Link]

-

Duan, K., et al. (2023). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience, 16. URL: [Link]

-

The interplay between inflammation and oxidative stress in depression: pathogenic mechanisms and treatment approaches. (2025). ResearchGate. URL: [Link]

-

di Salvo, M. L., et al. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 22(19), 10547. URL: [Link]

-

Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45-60. URL: [Link]

-

Tryptophan metabolism, Biosynthesis of Niacin, serotonin and melatonin, Hartnup's disease. (2022). YouTube. URL: [Link]

-

Chen, Y., & Guillemin, G. J. (2019). Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. CNS & Neurological Disorders - Drug Targets, 18(5), 336-345. URL: [Link]

-

Oxenkrug, G. (2010). Tryptophan and serotonin levels as potent biomarkers in diabetes mellitus complications: a new approach of diagnostic role. Journal of Diabetes & Metabolic Disorders, 9(1), 1-1. URL: [Link]

-

L-Tryptophan: Biochemical, nutritional and pharmacological aspects. (2025). ResearchGate. URL: [Link]

-

Nakano, M., et al. (2021). Potential Role of Neuroactive Tryptophan Metabolites in Central Fatigue. International Journal of Tryptophan Research, 14, 11786469211022110. URL: [Link]

-

Chouinard, G., et al. (1992). L-tryptophan in neuropsychiatric disorders: a review. International Journal of Psychiatry in Clinical Practice, 1(1), 47-61. URL: [Link]

-

Höglund, E., et al. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10. URL: [Link]

-

Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. (2016). TSI Journals. URL: [Link]

-

The Role of Tryptophan Metabolites in Neuropsychiatric Disorders. (2022). MDPI. URL: [Link]

-

Garcia, J. J., et al. (2010). Effects of tryptophan and 5-hydroxytryptophan on the hepatic cell membrane rigidity due to oxidative stress. Journal of Pineal Research, 48(2), 129-135. URL: [Link]

-

Liu, Y., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology, 63(3), 1-1. URL: [Link]

-

A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023). PLOS ONE. URL: [Link]

-

An Emerging Cross-Species Marker for Organismal Health: Tryptophan-Kynurenine Pathway. (2022). ResearchGate. URL: [Link]

-

Association Between Tryptophan Metabolites, Physical Performance, and Frailty in Older Persons. (2021). The Journals of Gerontology: Series A. URL: [Link]

-

621 ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. (1980). eScholarship.org. URL: [Link]

-

Wang, Q., et al. (2016). Molecular basis of 5-hydroxytryptophan synthesis in Saccharomyces cerevisiae. Organic & Biomolecular Chemistry, 14(12), 3223-3226. URL: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2021). MDPI. URL: [Link]

-

Serotonin syndrome - Wikipedia. URL: [Link]

-

The Relationship Between Serotonin and 5-HTP. (2018). News-Medical.Net. URL: [Link]

-

Bae, S. J., et al. (2010). 5-Hydroxytrytophan inhibits tert-butylhydroperoxide (t-BHP)-induced oxidative damage via the suppression of reactive species (RS) and nuclear factor-kappaB (NF-kappaB) activation on human fibroblast. Journal of Agricultural and Food Chemistry, 58(12), 7179-7186. URL: [Link]

-

Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. (2025). ResearchGate. URL: [Link]

-

Effects of Tryptophan and 5-Hydroxytryptophan on the Hepatic Cell Membrane Rigidity Due to Oxidative Stress. (2009). ResearchGate. URL: [Link]

Sources

- 1. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-tryptophan in neuropsychiatric disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 16. Effects of tryptophan and 5-hydroxytryptophan on the hepatic cell membrane rigidity due to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 5-Hydroxytrytophan inhibits tert-butylhydroperoxide (t-BHP)-induced oxidative damage via the suppression of reactive species (RS) and nuclear factor-kappaB (NF-kappaB) activation on human fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 21. Tryptophan and serotonin levels as potent biomarkers in diabetes mellitus complications: a new approach of diagnostic role - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Association Between Tryptophan Metabolites, Physical Performance, and Frailty in Older Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of 6-hydroxy-L-tryptophan

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-L-tryptophan is a rare, hydroxylated analogue of the essential amino acid L-tryptophan. Unlike its well-studied isomer, 5-hydroxy-L-tryptophan (5-HTP), a direct precursor to serotonin, the natural occurrence and biological significance of 6-hydroxy-L-tryptophan have remained comparatively obscure. This guide provides a comprehensive technical overview of the discovery and isolation of this uncommon amino acid. We delve into the pioneering work that first identified it in a natural source, detail the multi-stage chromatographic strategies required for its purification, and outline the rigorous spectroscopic and chiroptical methods necessary for its structural elucidation and validation. Furthermore, this document explores synthetic methodologies, including biomimetic and asymmetric approaches, and discusses its validated biological activity as a tyrosinase inhibitor. This content is designed to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential and synthetic applications of hydroxylated tryptophan derivatives.

Introduction and Discovery

The parent compound, L-tryptophan, was first isolated from casein in the early 1900s by Sir Frederick Hopkins, a discovery that paved the way for our understanding of essential amino acids and their roles in nutrition and metabolism[1][2]. While L-tryptophan and its 5-hydroxylated metabolite, 5-HTP, are central to the biosynthesis of serotonin and melatonin, other positional isomers of hydroxytryptophan are far less common in nature[3][4].

The first and most definitive discovery of 6-hydroxy-L-tryptophan as a natural product was reported from the fruiting body of the fungus Lyophyllum decastes[5][6]. Researchers investigating tyrosinase inhibitors found that a hot water extract of this mushroom showed significant activity[6]. This initial observation prompted a rigorous, multi-step isolation campaign to identify the active compound, which was ultimately confirmed to be the uncommon amino acid, 6-hydroxy-L-tryptophan[7]. Its scarcity in nature is notable; prior to this discovery, its occurrence in natural resources had not been reported, highlighting the value of mushrooms as a unique bioresource for novel bioactive compounds[5][7].

Isolation from Natural Sources: A Lyophyllum decastes Case Study

The successful isolation of a polar, low-abundance compound like 6-hydroxy-L-tryptophan from a complex biological matrix necessitates a carefully designed, multi-modal purification strategy. The causality behind this multi-step process is rooted in the principle of "orthogonal separation," where each step fractionates the mixture based on a different physicochemical property (e.g., polarity, hydrophilicity), thereby achieving a higher degree of purity than any single method could alone.

Experimental Protocol: Isolation from Lyophyllum decastes

Step 1: Aqueous Extraction The process begins with a hot water extraction of the lyophilized (freeze-dried) fruiting bodies of L. decastes.[6]

-

Rationale: 6-hydroxy-L-tryptophan is a zwitterionic amino acid with significant polarity due to its amino, carboxyl, and hydroxyl groups. This makes it highly soluble in water, especially at elevated temperatures, allowing for efficient extraction while leaving behind highly non-polar lipids and other cellular debris.

Step 2: Initial Cleanup via Reversed-Phase Column Chromatography The crude aqueous extract is concentrated and then subjected to a low-pressure, open-column chromatography using an ODS (Octadecylsilane, C18) stationary phase[7].

-

Methodology: The column is first washed with a highly aqueous mobile phase (e.g., 0.1% trifluoroacetic acid in water) to elute very polar, unretained compounds like salts and sugars. The mobile phase polarity is then gradually decreased by introducing an organic solvent like methanol in a stepwise gradient (e.g., 5%, 10%, 20% methanol)[7].

-

Rationale: This reversed-phase step separates compounds based on hydrophobicity. 6-hydroxy-L-tryptophan, being moderately polar, elutes in the early organic fractions (specifically, the 5% methanol fraction was reported to contain the target compound)[7]. This step is critical for removing both highly polar and highly non-polar contaminants, enriching the target compound for subsequent high-resolution steps.

Step 3: High-Resolution Purification with Preparative HPLC The enriched fraction from the ODS column is further purified using two successive preparative High-Performance Liquid Chromatography (HPLC) steps employing different separation modes[6][7].

-

HPLC Stage A (Reversed-Phase): The first preparative HPLC step uses another ODS column. This provides a much higher resolution separation based on hydrophobicity than the initial open column, separating 6-hydroxy-L-tryptophan from other closely related, co-eluting compounds.

-

HPLC Stage B (HILIC): The final purification is achieved on a Hydrophilic Interaction Liquid Chromatography (HILIC) column[6][7].

-

Rationale for HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. In a HILIC mobile phase, a high concentration of organic solvent is used to create a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase. Using HILIC as a final "polishing" step provides an orthogonal separation mechanism to the reversed-phase steps, effectively removing any remaining polar impurities and yielding the pure compound.

Visualization: Isolation Workflow

Caption: Workflow for the isolation of 6-hydroxy-L-tryptophan from L. decastes.

Synthetic Approaches

Given the rarity of 6-hydroxy-L-tryptophan in nature, chemical and enzymatic synthesis methods are critical for obtaining sufficient quantities for research and development.

-

Fenton Reaction: A straightforward method to generate a reference standard involves the Fenton reaction, where L-tryptophan is treated with reagents that produce hydroxyl radicals (e.g., FeSO₄ and H₂O₂). These radicals perform an electrophilic aromatic substitution on the indole ring[6][7].

-

Limitation: This method lacks regioselectivity, producing a mixture of 4-, 5-, 6-, and 7-hydroxytryptophan isomers, which then requires extensive chromatographic separation to isolate the desired 6-hydroxy product.

-

-

Asymmetric Synthesis: For producing the enantiomerically pure (S)-isomer (the L-form), more controlled, multi-step synthetic routes are required. One patented approach involves the enantiomer-selective hydrogenation of an olefinic precursor using a chiral catalyst[8]. This method offers high stereocontrol, which is essential for pharmaceutical applications.

-

Enzymatic Synthesis: A promising "green chemistry" approach involves the use of engineered enzymes. Tryptophan synthase, the enzyme that naturally synthesizes L-tryptophan, can be modified through directed evolution. Studies have shown that modified tryptophan synthase from Pyrococcus furiosus can be engineered to synthesize 6-hydroxy-L-tryptophan, offering a potentially sustainable and highly specific production route[9].

Structural Elucidation and Analytical Validation

Confirming the identity and purity of the isolated compound is a multi-faceted process that relies on a combination of spectroscopic, chiroptical, and chromatographic techniques. The data generated serves as a fingerprint for the molecule.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to determine the precise structure. The reported chemical shifts (δ) and coupling constants (J) for the aromatic protons are definitive for confirming the 6-position of the hydroxyl group on the indole ring[7].

-

UV-Visible Spectroscopy: The indole ring of tryptophan and its derivatives has a characteristic UV absorbance. 6-hydroxy-L-tryptophan exhibits maximum absorbance (λ_max) at approximately 272.5 nm and 294.0 nm in methanol[7]. This differs slightly from L-tryptophan (~280 nm), reflecting the influence of the hydroxyl substituent[10].

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and exact molecular weight of the compound (C₁₁H₁₂N₂O₃).

Chiroptical and Chromatographic Validation

-

Circular Dichroism (CD) Spectroscopy: This technique is essential for confirming the absolute stereochemistry. The naturally isolated compound shows a distinct positive Cotton effect (Δε ~5.0 at 227 nm), which is characteristic of the L-amino acid configuration. This was used to definitively distinguish it from the synthetically prepared 6-hydroxy-D-tryptophan, which shows a mirror-image negative Cotton effect[7].

-

Specific Rotation [α]D: The optical rotation of the isolated L-isomer was measured as -14.1°[7].

-

Analytical HPLC: The final validation involves comparing the retention time of the isolated natural product with that of an authentic, synthetically prepared standard on an analytical HPLC system. Co-elution of the two provides strong evidence of identity[6].

Data Summary: Physicochemical Properties

| Property | Value | Technique | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Mass Spectrometry | [11] |

| Molecular Weight | 220.23 g/mol | Mass Spectrometry | [11] |

| UV λ_max | 272.5 nm, 294.0 nm (in MeOH) | UV Spectroscopy | [7] |

| Specific Rotation [α]D | -14.1° (c=2.0 mg/mL, MeOH) | Polarimetry | [7] |

| CD Spectrum (L-isomer) | Δε +5.0 (at 227 nm) | CD Spectroscopy | [7] |

| ¹H NMR (600 MHz, D₂O) | δ 7.56 (d, H-4), 7.16 (s, H-2), 6.96 (d, H-7), 6.77 (dd, H-5) | NMR Spectroscopy | [7] |

Biological Activity and Significance

The initial driver for the isolation of 6-hydroxy-L-tryptophan was its biological activity. Its significance also extends to its potential use as a specialized chemical building block.

Tyrosinase Inhibition

The most well-characterized activity of 6-hydroxy-L-tryptophan is its ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis[6].

-

Mechanism of Action: Kinetic analysis using a Lineweaver-Burk plot revealed that 6-hydroxy-L-tryptophan acts as a competitive inhibitor of tyrosinase[6]. This suggests that it competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site.

-

Potency: The reported half-maximal inhibitory concentration (IC₅₀) value is 0.23 mM[6][7]. This level of potency makes it an interesting candidate for applications in dermatology and cosmetics as a skin-lightening agent.

Visualization: Inhibition of Melanin Synthesis

Caption: 6-hydroxy-L-tryptophan competitively inhibits tyrosinase, a key enzyme in melanin production.

Advanced Synthetic Building Block

Beyond its direct biological activity, 6-hydroxy-L-tryptophan serves as a valuable chiral building block for the synthesis of more complex molecules. Notably, it has been used in the synthesis of derivatives of amanitin, a cyclic peptide toxin found in Amanita mushrooms[8]. These synthetic analogues are being explored for use in creating amatoxin drug conjugates (ADCs), a class of targeted cancer therapeutics[8]. The hydroxyl group at the 6-position provides a chemical handle for further modification and conjugation, a feature absent in standard L-tryptophan.

Conclusion and Future Directions

The discovery of 6-hydroxy-L-tryptophan in Lyophyllum decastes underscores the vast, untapped chemical diversity within the fungal kingdom. Its isolation, requiring a sophisticated combination of extraction and multi-modal chromatographic techniques, provides a valuable roadmap for the purification of other rare, polar natural products.

While its role as a competitive tyrosinase inhibitor presents clear opportunities in cosmetology and medicine, its application as a specialized building block in the synthesis of antibody-drug conjugates highlights its value in advanced drug development.

Future research should focus on several key areas:

-

Exploration of Other Natural Sources: Broader screening of fungi and other organisms may reveal alternative and potentially richer sources of this compound.

-

Optimization of Synthesis: Developing more efficient, scalable, and cost-effective synthetic routes, particularly through metabolic engineering and enzymatic synthesis, is crucial for enabling larger-scale studies and commercialization.

-

Expanded Pharmacological Profiling: A comprehensive investigation into other potential biological activities of 6-hydroxy-L-tryptophan is warranted to uncover its full therapeutic potential.

This guide consolidates the current knowledge on this rare amino acid, providing a solid foundation for scientists and researchers to build upon as they explore its unique chemistry and biological functions.

References

-

Title: Isolation of 6-hydroxy-l-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor Source: Bioscience, Biotechnology, and Biochemistry | Oxford Academic URL: [Link]

-

Title: Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor Source: PubMed URL: [Link]

-

Title: Full article: Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor Source: Taylor & Francis Online URL: [Link]

-

Title: Hopkins Announces the Discovery of Tryptophan | Research Starters Source: EBSCO URL: [Link]

-

Title: Adsorption Separation of l-Tryptophan Based on the Hyper-Cross-Linked Resin XDA-200 Source: ACS Omega URL: [Link]

-

Title: Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death Source: MDPI URL: [Link]

- Title: EP3894390A1 - Synthesis of (s)

-

Title: 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology Source: MDPI URL: [Link]

-

Title: Tryptophan Source: Wikipedia URL: [Link]

-

Title: Serotonin Biosynthesis from Tryptophan - Biochemistry Source: YouTube URL: [Link]

-

Title: Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters Source: Frontiers URL: [Link]

-

Title: The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins Source: PubMed Central URL: [Link]

-

Title: 6-Hydroxy-L-tryptophan Source: PubChem URL: [Link]

-

Title: Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli Source: PubMed Central URL: [Link]

-

Title: Enzymatic Production of L-tryptophan by a Thermophilic Strain of Bacillus licheniformis Isolated from a Local Hot Spring of Paniphala, Asansol Area of West Bengal Source: Oriental Journal of Chemistry URL: [Link]

-

Title: L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications Source: International Journal of Tryptophan Research URL: [Link]

Sources

- 1. Hopkins Announces the Discovery of Tryptophan | Research Starters | EBSCO Research [ebsco.com]

- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 9. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 6-Hydroxy-L-tryptophan | C11H12N2O3 | CID 49867758 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

Introduction

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, also known as 6-hydroxy-L-tryptophan, is a rare amino acid derivative of L-tryptophan. As a structural analog of a key precursor to neurotransmitters like serotonin and melatonin, this compound is of significant interest to researchers in neuropharmacology and drug development. Its biological activities, including its role as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis, further underscore its potential in therapeutic and cosmetic applications.[1][2][3]

A thorough understanding of the molecular structure and purity of 6-hydroxy-L-tryptophan is paramount for its application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's chemical architecture and integrity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid and outlines the methodologies for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structure of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol , is characterized by a hydroxylated indole ring attached to an alanine side chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). For the ¹H NMR spectrum, perform integration to determine the relative number of protons for each signal.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

Expected Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS-ESI)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 221.0875 | ~221.0875 |

| [M-H]⁻ | 219.0719 | ~219.0719 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for tryptophan derivatives include the loss of the carboxyl group and cleavage of the side chain.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

-

Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire a full scan mass spectrum to identify the protonated or deprotonated molecular ion.

-

MS/MS Analysis: Perform a product ion scan on the isolated molecular ion to obtain the MS/MS fragmentation spectrum.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples like amino acids, the KBr pellet method is a common and effective sample preparation technique. It involves intimately mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a transparent pellet. This minimizes scattering of the infrared beam and results in a high-quality spectrum.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H (phenolic), N-H (indole and amino) stretching |

| 3100-3000 | C-H (aromatic) stretching |

| 2900-2800 | C-H (aliphatic) stretching |

| ~1660 | C=O (carboxylic acid) stretching |

| ~1600-1450 | C=C (aromatic) stretching, N-H bending |

| ~1400 | O-H bending (phenolic) |

| ~1200 | C-O stretching (phenolic) |

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Thoroughly grind 1-2 mg of the dry sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, collect the spectrum of the sample.

-

Data Analysis: Identify the major absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the indole ring.

Expertise & Experience: Causality Behind Experimental Choices

The UV-Vis spectrum of tryptophan and its derivatives is highly sensitive to the solvent environment. Using a polar solvent like ethanol or a buffered aqueous solution is common. The pH of the solution can also influence the spectrum due to the ionization of the phenolic hydroxyl group and the amino and carboxyl groups.

Expected UV-Vis Data

The UV-Vis spectrum of 6-hydroxy-L-tryptophan is expected to show absorption maxima characteristic of the hydroxylated indole chromophore.

| λmax (nm) | Solvent |

| ~220, ~275-280 | Ethanol or Water |

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Replace the solvent with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The comprehensive spectroscopic characterization of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid using NMR, MS, FT-IR, and UV-Vis spectroscopy provides a robust framework for its unambiguous identification and quality assessment. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, purification, and application of this important tryptophan derivative. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity in drug discovery and development.

References

-

Ishihara, A., Sugai, N., Bito, T., Ube, N., Ueno, K., Okuda, Y., & Fukushima-Sakuno, E. (2019). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. Bioscience, Biotechnology, and Biochemistry, 83(10), 1800-1806. [Link]

-

Taylor & Francis Online. (2019). Full article: Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. [Link]

-

PubMed. (2019). Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor. [Link]

-

ResearchGate. (2019). Inhibition of tyrosinase by compound 6-hydroxy-L-tryptophan (green...). [Link]

-

MDPI. (2023). Cosmetic and Pharmaceutic Products with Selected Natural and Synthetic Substances for Melasma Treatment and Methods of Their Analysis. [Link]

-

PMC - NIH. (2023). Complete genome sequences and comparative secretomic analysis for the industrially cultivated edible mushroom Lyophyllum decastes reveals insights on evolution and lignocellulose degradation potential. [Link]

-

J-Stage. (2023). Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms. [Link]

Sources

- 1. Complete genome sequences and comparative secretomic analysis for the industrially cultivated edible mushroom Lyophyllum decastes reveals insights on evolution and lignocellulose degradation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

6-hydroxy-L-tryptophan role in metabolic pathways

An In-depth Technical Guide on the Role of 6-hydroxy-L-tryptophan in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tryptophan is an essential amino acid renowned for its role as a metabolic precursor to vital molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. While the metabolic fate of L-tryptophan is largely dominated by these canonical pathways, a diverse array of tryptophan derivatives exists, each with unique biochemical significance. This guide focuses on a less-explored derivative, 6-hydroxy-L-tryptophan. Unlike its well-studied isomer, 5-hydroxy-L-tryptophan (5-HTP), 6-hydroxy-L-tryptophan is not a direct precursor in the serotonin pathway. This document provides a comprehensive technical overview of its known biosynthesis, its potential role in specialized microbial metabolic pathways, and its applications in biocatalysis and drug discovery. We will delve into the enzymatic basis for its synthesis, differentiate its metabolic context from other hydroxylated tryptophans, and provide detailed experimental protocols for its production and analysis, offering a foundational resource for researchers investigating novel metabolic pathways and developing new bioactive compounds.

Biochemical Profile and Introduction

L-tryptophan serves as a fundamental building block for protein synthesis and as a critical starting point for several major metabolic routes essential for physiological homeostasis[1]. The vast majority of catabolized L-tryptophan enters the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD) and various neuroactive compounds[1][2]. A smaller, yet highly significant, fraction is directed toward the synthesis of serotonin and melatonin, a pathway initiated by the hydroxylation of tryptophan at the 5-position of the indole ring to form 5-HTP[3][4].

6-hydroxy-L-tryptophan ((2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid) is a structural isomer of 5-HTP. This seemingly minor positional change of the hydroxyl group profoundly alters its metabolic involvement and biological role. It is not a substrate for the aromatic amino acid decarboxylase that converts 5-HTP to serotonin, effectively excluding it from this critical neurochemical pathway[5]. Its natural occurrence is rare, having been reported in fungi such as Aspergillus nidulans, though its specific functional role in these organisms remains uncharacterized[6]. The primary interest in 6-hydroxy-L-tryptophan stems from its potential as a building block in microbial secondary metabolism and its synthesis via engineered enzymes, opening avenues for synthetic biology and the generation of novel pharmaceuticals.

Comparative Physicochemical Properties

A clear understanding of 6-hydroxy-L-tryptophan begins with its fundamental properties, particularly in comparison to its precursor and its more famous isomer.

| Property | L-Tryptophan | 5-hydroxy-L-tryptophan | 6-hydroxy-L-tryptophan |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 204.23 g/mol | 220.22 g/mol | 220.22 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | (2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |

| Key Metabolic Role | Protein Synthesis, Precursor to Serotonin, Kynurenine, etc.[1] | Intermediate in Serotonin and Melatonin Biosynthesis[7] | Precursor in Engineered/Specialized Pathways[8] |

| CAS Number | 73-22-3 | 56-69-9 | 13567-14-1[6] |

Data sourced from PubChem[6].

Biosynthesis of 6-hydroxy-L-tryptophan: A Focus on Biocatalysis

While natural pathways for 6-hydroxy-L-tryptophan are not well-defined, its synthesis has been successfully achieved through protein engineering, demonstrating a viable biocatalytic route. This approach offers significant advantages over complex chemical synthesis, providing high stereospecificity and milder reaction conditions.

Engineered Tryptophan Synthase

The canonical function of tryptophan synthase (TrpS) is to catalyze the final step in L-tryptophan biosynthesis: the condensation of indole and L-serine[9]. However, research has shown that the substrate specificity of this enzyme can be altered through directed evolution. Scientists have successfully modified the tryptophan synthase β-subunit from the hyperthermophilic archaeon Pyrococcus furiosus. The engineered enzyme gained the ability to utilize substituted indoles as substrates, leading to the synthesis of novel tryptophan analogues. Notably, this work demonstrated the synthesis of 5-bromo-L-tryptophan and 6-hydroxy-L-tryptophan , showcasing the catalytic versatility of the modified enzyme[8]. This achievement is pivotal as it provides a direct and efficient enzymatic method for producing 6-hydroxy-L-tryptophan for research and development purposes.

The causality behind this experimental choice lies in the known flexibility of the TrpS active site. By targeting specific residues for mutation, researchers can expand the pocket to accommodate larger or more polar substrates than indole, thereby creating novel catalytic activities.

Caption: Engineered vs. Native Tryptophan Synthase Activity.

Role in Specialized Metabolic Pathways: The Case of Violacein

Given its structural similarity to other tryptophan derivatives, 6-hydroxy-L-tryptophan is a candidate substrate for enzymes in secondary metabolite pathways that exhibit substrate promiscuity. The biosynthesis of violacein, a purple pigment with antimicrobial and antitumor properties produced by bacteria like Chromobacterium violaceum, offers a compelling model system[10].

The violacein pathway involves a cascade of five enzymes (VioA-E) that convert two molecules of L-tryptophan into the final product[10][11]. A key step is the hydroxylation of a tryptophan-derived intermediate at the 5-position by the enzyme VioD[10]. While this is the canonical reaction, studies using tryptophan analogues have provided crucial insights. Research has demonstrated that 6-fluoro-L-tryptophan is successfully converted by the entire VioA-E enzyme cascade into a corresponding fluorinated violacein derivative[12].

This finding is highly significant for two reasons:

-

Enzymatic Tolerance: It proves that the enzymes in the violacein pathway, including the initial L-tryptophan oxidase (VioA) and subsequent coupling and modifying enzymes, can tolerate substitutions at the 6-position of the indole ring.

-

Potential for Novel Derivatives: It strongly suggests that 6-hydroxy-L-tryptophan could be a viable substrate for this pathway, potentially leading to the production of a novel "6-hydroxy-violacein" or related compounds. Such derivatives could possess altered biological activities, a prospect of high interest to drug development professionals.

Caption: Potential entry of 6-hydroxy-L-tryptophan into the violacein pathway.

Critical Distinction from 5-hydroxy-L-tryptophan Pathways

For researchers in neurobiology and pharmacology, it is imperative to distinguish 6-hydroxy-L-tryptophan from 5-hydroxy-L-tryptophan (5-HTP). The latter is the direct metabolic precursor to serotonin[13]. The enzyme tryptophan hydroxylase (TPH) specifically hydroxylates L-tryptophan at the 5-position, and this is the rate-limiting step in serotonin synthesis[5][14]. The resulting 5-HTP is then rapidly converted to serotonin by aromatic L-amino acid decarboxylase (AADC)[13][15]. 6-hydroxy-L-tryptophan is not known to be produced by TPH nor is it a substrate for AADC. Therefore, it does not participate in or modulate the serotonin or melatonin pathways. This distinction is fundamental to avoiding erroneous assumptions about its physiological effects, which are not expected to be related to central serotonergic tone.

Experimental Methodologies

This section provides validated, step-by-step protocols for the synthesis and analysis of 6-hydroxy-L-tryptophan, designed for practical application in a research setting.

Protocol 1: Biocatalytic Synthesis of 6-hydroxy-L-tryptophan

This protocol is adapted from the principles of using engineered tryptophan synthase for novel amino acid synthesis[8][9].

Objective: To produce 6-hydroxy-L-tryptophan from 6-hydroxyindole and L-serine using a recombinant engineered tryptophan synthase β-subunit (TrpB).

Methodology:

-

Enzyme Expression and Purification:

-

Clone the gene for the engineered TrpB from Pyrococcus furiosus into a suitable expression vector (e.g., pET series) with a polyhistidine tag.

-

Transform the vector into an E. coli expression host (e.g., BL21(DE3)).

-

Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a reduced temperature (e.g., 18-25°C) overnight to improve protein solubility.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged TrpB enzyme using immobilized metal affinity chromatography (IMAC).

-

Dialyze the purified enzyme against a suitable storage buffer and determine its concentration.

-

-

Biocatalytic Reaction:

-

Prepare a reaction mixture in a temperature-controlled vessel. A typical reaction buffer would be 100 mM potassium phosphate, pH 7.8.

-

Add the substrates: L-serine (e.g., 50 mM) and 6-hydroxyindole (e.g., 10 mM). Note: 6-hydroxyindole may have limited solubility; a co-solvent like DMSO can be used sparingly.

-

Add the required cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of 0.1 mM.

-

Initiate the reaction by adding the purified engineered TrpB enzyme to a final concentration of 0.1-0.5 mg/mL.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 60-80°C for an enzyme from a hyperthermophile) with gentle stirring for 4-24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by taking aliquots at time intervals and analyzing them via HPLC (see Protocol 5.2). Look for the depletion of 6-hydroxyindole and the appearance of the 6-hydroxy-L-tryptophan product peak.

-

Once the reaction reaches completion, terminate it by removing the enzyme (e.g., by heat inactivation followed by centrifugation, or by ultrafiltration).

-

The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative reverse-phase HPLC.

-

Protocol 2: HPLC-Based Detection and Quantification

This protocol provides a robust method for the analysis of 6-hydroxy-L-tryptophan in reaction mixtures or biological samples, based on established methods for tryptophan metabolites[16][17].

Objective: To separate and quantify 6-hydroxy-L-tryptophan using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

Methodology:

-

Instrumentation and Columns:

-

An HPLC system equipped with a pump, autosampler, column oven, and a detector (fluorescence or diode array detector - DAD/UV).

-

A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separation.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in deionized water.

-